molecular formula C20H25N3 B13925216 5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane

5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane

Katalognummer: B13925216
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: QGROCLHQEAWMEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,8-Dibenzyl-2,5,8-triazaspiro[35]nonane is a chemical compound with a unique spirocyclic structure It is characterized by the presence of three nitrogen atoms and two benzyl groups attached to a nonane ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dibenzyl ketone. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The benzyl groups or nitrogen atoms can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5,8-Dibenzyl-2,5,8-triazaspiro[3.5]octane
  • 5,8-Dibenzyl-2,5,8-triazaspiro[3.5]decane

Uniqueness

5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of three nitrogen atoms. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C20H25N3

Molekulargewicht

307.4 g/mol

IUPAC-Name

5,8-dibenzyl-2,5,8-triazaspiro[3.5]nonane

InChI

InChI=1S/C20H25N3/c1-3-7-18(8-4-1)13-22-11-12-23(20(17-22)15-21-16-20)14-19-9-5-2-6-10-19/h1-10,21H,11-17H2

InChI-Schlüssel

QGROCLHQEAWMEA-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C2(CNC2)CN1CC3=CC=CC=C3)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.